molecular formula C29H26N2O6 B3682438 N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3682438
M. Wt: 498.5 g/mol
InChI Key: GWBOVIGATJTPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a substituted furan core. Its structure includes:

  • Furan ring: Substituted at positions 3, 4, and 5 with a cyano group (-CN) and two 4-methoxyphenyl groups.
  • Acetamide side chain: Attached to the furan’s 2-position, terminating in a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O6/c1-33-21-10-6-19(7-11-21)27-23(17-30)29(37-28(27)20-8-12-22(34-2)13-9-20)31-26(32)16-18-5-14-24(35-3)25(15-18)36-4/h5-15H,16H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBOVIGATJTPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring through a cyclization reaction, followed by the introduction of cyano and methoxy groups via substitution reactions. The final step involves the acylation of the furan ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies indicate that N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide exhibits significant antituberculosis effects. It acts as an intermediate in synthesizing isoquinoline derivatives known for their antimicrobial properties. The methoxy groups may enhance its interaction with biological targets, increasing its efficacy against various pathogens.

Anticancer Potential

Research has also suggested that this compound may possess anticancer properties. In vitro assays have shown promising results in inhibiting the proliferation of cancer cells. The structural features of the compound facilitate interactions with specific enzymes and receptors involved in cancer cell growth and survival.

Case Studies

  • Antituberculosis Activity : A study conducted on derivatives of this compound demonstrated significant activity against Mycobacterium tuberculosis. The results indicated that modifications to the methoxy groups could lead to enhanced efficacy against resistant strains.
  • Anticancer Research : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve apoptosis induction through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide

  • Structural Differences: Replaces the 3,4-dimethoxyphenyl group with a 4-chlorophenoxy moiety.
  • Reduced hydrogen-bonding capacity due to the absence of methoxy groups may impact solubility or target recognition.
  • Key Data: No direct biological data are provided, but the chloro group’s electron-withdrawing nature could enhance metabolic stability .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences : Features a benzamide core linked via ethylamine to a 3,4-dimethoxyphenyl group.
  • Implications :
    • The ethylamine linker increases flexibility compared to the rigid furan core of the target compound.
    • Benzamide derivatives are often associated with protease or kinase inhibition, suggesting divergent biological targets.
  • Key Data : Synthesized in 80% yield with a melting point of 90°C; NMR data confirmed structural integrity (Tables 1 and 2 in ) .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structural Differences: Incorporates a sulfonylisobutylamino-phenoxy group alongside the 3,4-dimethoxyphenyl-ethylacetamide backbone.
  • Demonstrated ACE2 inhibition with a docking score of -5.51 kcal/mol, suggesting utility in viral entry inhibition.
  • Key Data : Docking score indicates moderate binding affinity; structural complexity may reduce synthetic yield compared to simpler analogs .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Differences : Substitutes the furan core with a dihydropyrazol ring and replaces methoxy groups with chlorine atoms.
  • Crystal structure analysis reveals three conformers with dihedral angles (54.8°–77.5°) between dichlorophenyl and pyrazol rings, highlighting conformational flexibility.
  • Key Data : Synthesized via carbodiimide coupling; melting point 473–475 K. Hydrogen-bonding networks stabilize dimers, which could influence crystallinity and solubility .

Biological Activity

N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity based on various studies and findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Furan ring : A five-membered aromatic ring with oxygen.
  • Cyano group : A nitrile functional group that enhances biological activity.
  • Methoxyphenyl substituents : Two methoxy groups attached to phenyl rings, which can influence the compound's solubility and reactivity.

The molecular formula is C24H25N3O3C_{24}H_{25}N_{3}O_{3} with a molecular weight of approximately 403.5 g/mol.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity :
    • The compound has shown promising results against various pathogens. For instance, it demonstrated effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
    • Minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for some derivatives, indicating potent antimicrobial properties .
  • Anticancer Potential :
    • Several derivatives of this compound have been screened for anticancer activity against various cancer cell lines. For example, compounds derived from similar structures exhibited IC50 values as low as 0.39 µM against HCT116 cell lines and 1.88 µM against MCF-7 breast cancer cells .
    • The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of specific kinases involved in cell proliferation .
  • Enzyme Inhibition :
    • The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound alongside standard antibiotics such as Ciprofloxacin and Ketoconazole. The results indicated that the compound exhibited synergistic effects when combined with these antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anticancer Screening

In a screening conducted by the National Cancer Institute (NCI), derivatives of this compound were tested against a panel of over sixty cancer cell lines. Notably, certain derivatives showed significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
AnticancerIC50 against MCF-7: 1.88 μM
Enzyme InhibitionDNA gyrase IC50: 12.27 - 31.64 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.